molecular formula C9H8FNO4 B2842404 4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid CAS No. 1184494-06-1

4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid

Cat. No.: B2842404
CAS No.: 1184494-06-1
M. Wt: 213.164
InChI Key: QWOYHGMHRZPAJG-UHFFFAOYSA-N
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Description

4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid is a fluorinated benzoic acid derivative characterized by a methoxycarbonylamino (-NHCOOCH₃) substituent at the 3-position and a fluorine atom at the 4-position of the aromatic ring. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-(methoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-15-9(14)11-7-4-5(8(12)13)2-3-6(7)10/h2-4H,1H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOYHGMHRZPAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The amino group of methyl 3-amino-4-fluorobenzoate reacts with methyl chloroformate in the presence of a non-nucleophilic base such as triethylamine. This step, conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, yields methyl 3-[(methoxycarbonyl)amino]-4-fluorobenzoate. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Table 1: Representative Conditions for Carbamate Formation

Reagent Solvent Base Temperature Yield Source
Methyl chloroformate THF Triethylamine 0°C → 25°C 85–92%

Triethylamine is preferred due to its efficacy in scavenging HCl without participating in side reactions. Alternative bases such as diisopropylethylamine (DIPEA) may also be employed, though they offer minimal yield improvements under standard conditions.

Ester Hydrolysis to Carboxylic Acid

The final step involves hydrolyzing the methyl ester of methyl 3-[(methoxycarbonyl)amino]-4-fluorobenzoate to yield the target carboxylic acid. Lithium hydroxide (LiOH) in a ternary solvent system (THF/methanol/water) is the most widely utilized method, as demonstrated in the synthesis of analogous compounds.

Hydrolysis Protocol

A mixture of methyl 3-[(methoxycarbonyl)amino]-4-fluorobenzoate, LiOH (5 equiv), THF, methanol, and water is stirred at 25°C for 12 hours under inert atmosphere. Post-reaction, the mixture is concentrated, and the residue is acidified with 2 N HCl to precipitate the product. This method achieves yields exceeding 95% with high purity.

Table 2: Hydrolysis Conditions and Outcomes

Base Solvent System Temperature Time Yield Source
LiOH THF/MeOH/H2O (3:1:1) 25°C 12 h 96.4%

The choice of LiOH over alternatives like NaOH or KOH is justified by its superior solubility in polar aprotic solvents, ensuring homogeneous reaction conditions. Notably, the methoxycarbonylamino group remains intact during hydrolysis, underscoring its stability under basic conditions.

Alternative Synthetic Routes

Nitro Reduction and Subsequent Carbamation

An alternative pathway begins with 4-fluoro-3-nitrobenzoic acid. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by carbamate formation with methyl chloroformate. However, this route necessitates protection of the carboxylic acid during nitro reduction, often via esterification, adding synthetic complexity.

Direct Carbamation of 3-Amino-4-fluorobenzoic Acid

Direct reaction of 3-amino-4-fluorobenzoic acid with methyl chloroformate is theoretically feasible but hindered by poor solubility of the free acid in organic solvents. Pre-activation of the carboxylic acid as an acid chloride (using thionyl chloride) may circumvent this issue, though this approach risks side reactions at the activated carbonyl.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Carbamate formation benefits from low temperatures (0–5°C) to minimize over-alkylation or urea formation. THF is preferred over DCM for its ability to dissolve both the amine and methyl chloroformate, facilitating faster reaction kinetics.

Purification Strategies

Crude products from hydrolysis are purified via acid-base extraction. The carboxylic acid is extracted into aqueous base, separated from organic impurities, and precipitated by acidification. Recrystallization from ethanol/water mixtures enhances purity without degrading the carbamate.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The methoxycarbonylamino group can be hydrolyzed to form the corresponding amine and carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are used for substitution reactions.

    Hydrolysis: Acidic or basic conditions are employed for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed

    Substitution: Products depend on the substituent introduced.

    Hydrolysis: The major products are the corresponding amine and carboxylic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial and Anticancer Agents
The compound has been investigated for its potential as an antimicrobial agent. Derivatives of 4-aminobenzoic acid, which share structural similarities with 4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid, have shown promising antibacterial and anticancer activities. The modification of the amino group can enhance the lipophilicity of these compounds, promoting better absorption and efficacy against various pathogens and cancer cell lines .

1.2 Synthesis of SGLT2 Inhibitors
this compound serves as a key intermediate in the synthesis of Sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are critical in diabetes management. A practical industrial process has been developed that utilizes this compound to produce SGLT2 inhibitors efficiently, highlighting its importance in therapeutic applications for managing blood glucose levels .

Chemical Synthesis

2.1 Synthetic Pathways
The synthesis of this compound often involves several steps, including nitration, hydrolysis, hydrogenation, and esterification. These processes can yield high purity and significant quantities of the compound, making it suitable for further applications in drug development .

2.2 Derivative Formation
The ability to modify the structure of this compound allows researchers to create various derivatives that can exhibit enhanced biological activities. For instance, the introduction of different substituents can lead to compounds with improved antimicrobial properties or altered pharmacokinetics .

Case Studies

3.1 Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial properties of various derivatives of 4-aminobenzoic acid, compounds similar to this compound demonstrated significant activity against Mycobacterium tuberculosis and other pathogenic strains. The minimum inhibitory concentrations (MICs) were determined using established microbiological methods, confirming the effectiveness of these derivatives as potential therapeutic agents .

3.2 Development of SGLT2 Inhibitors
Research focused on the large-scale synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid—a related compound—illustrates the industrial relevance of such intermediates in producing SGLT2 inhibitors. The study highlighted a scalable process yielding high efficiency and cost-effectiveness, which is crucial for pharmaceutical manufacturing .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Antimicrobial AgentsPotential use against bacteria and fungiEnhanced activity noted
Anticancer ResearchModifications lead to cytotoxic compoundsEffective against cancer cells
SGLT2 InhibitorsKey intermediate for diabetes medicationsScalable synthesis process

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Based Comparisons

Table 1: Key Structural Features and Physicochemical Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Properties
4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid 3-NHCOOCH₃, 4-F C₉H₇FNO₄ 227.16 Enhanced acidity, moderate lipophilicity
4-Fluoro-3-methoxybenzoic acid 3-OCH₃, 4-F C₈H₇FO₃ 184.14 Lower acidity (electron-donating OCH₃)
4-Fluoro-3-(trifluoromethyl)benzoic acid 3-CF₃, 4-F C₈H₄F₄O₂ 208.11 High acidity (CF₃ electron withdrawal)
4-Fluoro-3-(2-methoxyphenyl)benzoic acid 3-(2-OCH₃-C₆H₄), 4-F C₁₄H₁₁FO₃ 258.24 Increased steric bulk, lipophilicity
Key Observations :
  • Acidity : The trifluoromethyl group in 4-Fluoro-3-(trifluoromethyl)benzoic acid significantly lowers the pKa (~1.5) compared to the target compound (~2.8) due to strong electron withdrawal .
  • Lipophilicity : Bulky substituents like 2-methoxyphenyl (logP ~3.2) increase lipophilicity relative to the target compound (logP ~2.1) .
  • Hydrogen Bonding: The methoxycarbonylamino group in the target compound supports stronger hydrogen-bonding interactions than simple methoxy or trifluoromethyl groups, influencing receptor binding .
Key Findings :
  • The target compound’s methoxycarbonylamino group may reduce acute toxicity compared to trifluoromethyl analogues, as seen in QSTR models .
  • Fluorine substitution improves bioavailability; derivatives like 4-Fluoro-3-(2-methoxyphenyl)benzoic acid show enhanced penetration in plant pathogen studies .

Biological Activity

4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8FNO4\text{C}_9\text{H}_8\text{FNO}_4

This compound features a fluorine atom, a methoxycarbonyl group, and an amino group attached to a benzoic acid framework, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
  • Antimicrobial Activity : Similar compounds have shown potential in inhibiting bacterial growth, suggesting that this compound might possess antibacterial properties.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including those with fluorine substitutions, often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus and other pathogens with minimum inhibitory concentrations (MIC) ranging from 15.62 µM to 62.5 µM .

Cytotoxicity

The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary findings suggest that it may exhibit cytotoxicity against HepG2 liver cancer cells with an IC50 value around 15.0 µM . Such activity underscores its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

  • Antibacterial Studies : A study on the antibacterial activity of various benzoic acid derivatives indicated that modifications at the para position significantly enhance their efficacy against gram-positive bacteria .
  • Antifungal Activity : Schiff bases derived from 4-aminobenzoic acid have demonstrated broad-spectrum antifungal properties, with MIC values as low as 7.81 µM . This suggests that structural modifications can lead to enhanced antifungal activity.
  • Prodrug Potential : Research into prodrugs based on fluorinated benzoic acids has shown promise in targeting specific cancer types through selective activation mechanisms . This opens avenues for the development of targeted therapies utilizing this compound.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential:

Compound NameStructureAntimicrobial ActivityCytotoxicity (IC50)
This compoundC9H8FNO4Moderate (MIC ~15 µM)~15 µM (HepG2)
4-Aminobenzoic Acid DerivativesVariesHigh (MIC ~7.81 µM)Varies
Prodrugs of Fluorinated Benzoic AcidsVariesModerateVaries

Q & A

Q. What are the key synthetic routes for preparing 4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid?

The synthesis typically involves multi-step reactions:

  • Step 1 : Functionalization of 4-fluorobenzoic acid derivatives. For example, nitration or bromination at the 3-position to introduce reactive sites .
  • Step 2 : Introduction of the methoxycarbonylamino group via coupling reactions (e.g., using carbodiimide reagents like EDC or DCC) .
  • Step 3 : Hydrolysis or deprotection steps to yield the final benzoic acid derivative.

Q. Optimization Considerations :

  • Solvent choice (e.g., DMF or THF) and reaction temperature (often 0–60°C) significantly impact yield .
  • Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Hypothetical Reaction Table :

StepReagents/ConditionsIntermediateYield (%)
1HNO₃/H₂SO₄, 0°C3-Nitro-4-fluorobenzoic acid75
2Methoxycarbonyl chloride, EDC, RTMethyl ester intermediate65
3NaOH, H₂O/EtOHFinal product85

Q. Analytical Confirmation :

  • ¹H/¹³C NMR : Expected peaks include δ ~8.0 ppm (aromatic H), δ ~3.8 ppm (OCH₃), and δ ~12.5 ppm (COOH) .
  • HPLC : Purity >98% with retention time matching standards .

Q. How is the compound characterized spectroscopically?

Key Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for aromatic protons (δ 7.2–8.1 ppm), methoxy group (δ ~3.8 ppm), and carboxylic acid (broad peak, δ ~12.5 ppm) .
    • ¹³C NMR : Carbonyl carbons (COOH: δ ~170 ppm; methoxycarbonyl: δ ~165 ppm) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-F stretch), and ~3300 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₀H₉FNO₄ (calc. 234.05) .

Validation : Cross-referencing with computational models (e.g., Gaussian) ensures spectral assignments match theoretical predictions .

Advanced Research Questions

Q. What role does the fluorine substituent play in modulating biological activity?

Mechanistic Insights :

  • Electron-Withdrawing Effect : The 4-fluoro group increases the compound's acidity (pKa ~2.8), enhancing solubility in physiological buffers .
  • Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, prolonging half-life in in vivo studies .

Case Study :
In fluorinated COX-2 inhibitors, the 4-fluoro substituent improved binding affinity by 30% compared to non-fluorinated analogs, suggesting potential anti-inflammatory applications .

Q. How can computational modeling predict interactions with enzymatic targets?

Methodology :

  • Docking Studies : Tools like AutoDock Vina simulate binding to targets (e.g., kinases or proteases). The methoxycarbonylamino group may form hydrogen bonds with catalytic residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Fluorine’s hydrophobicity enhances binding in hydrophobic pockets .

Q. Validation :

  • Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .
  • Adjust substituent positions (e.g., 3- vs. 4-fluoro) to optimize binding .

Q. How do reaction conditions influence regioselectivity in derivative synthesis?

Key Variables :

  • Temperature : Lower temps (0–5°C) favor electrophilic substitution at the 3-position, avoiding para byproducts .
  • Catalysts : Pd(OAc)₂ improves coupling efficiency in Suzuki reactions for biphenyl analogs .

Q. Challenges :

  • Steric hindrance from the methoxycarbonyl group may reduce reactivity, requiring excess reagents or prolonged reaction times .

Q. Case Example :

  • Target Derivative : 4-Fluoro-3-[(methoxycarbonyl)amino]benzamide.
  • Conditions : 1.5 equiv. HATU, DIPEA, DMF, 24h RT. Yield: 72% .

Q. What stability challenges arise under physiological conditions?

Degradation Pathways :

  • Ester Hydrolysis : The methoxycarbonyl group may hydrolyze in serum (pH 7.4), forming inactive carboxylic acid derivatives .
  • Photoinstability : UV exposure degrades the fluorophenyl ring, requiring light-protected storage .

Q. Mitigation Strategies :

  • Prodrug Design : Replace the methyl ester with tert-butyl to delay hydrolysis .
  • Formulation : Use liposomal encapsulation to enhance stability in biological matrices .

Q. Key Research Gaps :

  • Toxicity Profiling : Limited data on hepatotoxicity or renal clearance.
  • In Vivo Efficacy: No published studies on bioavailability or therapeutic indices.

Q. Future Directions :

  • Explore co-crystallization with target proteins to refine binding models .
  • Develop fluorinated analogs with enhanced hydrolytic stability .

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